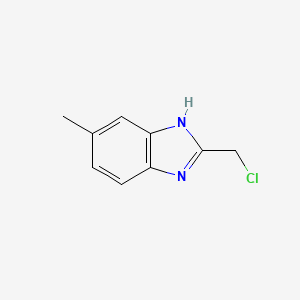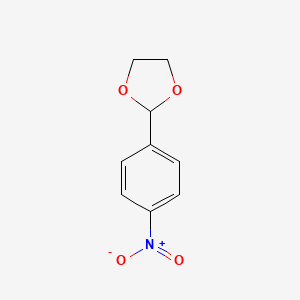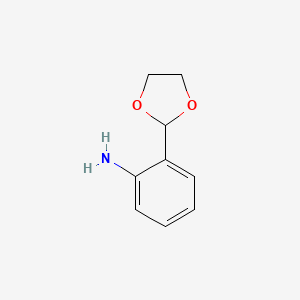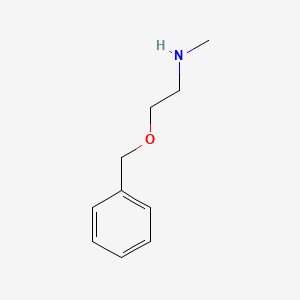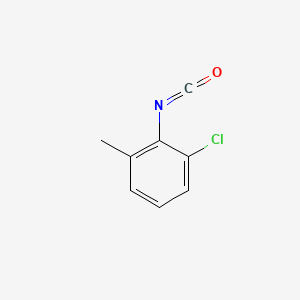![molecular formula C13H11ClFNO B1347651 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol CAS No. 329779-41-1](/img/structure/B1347651.png)
2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of substituted phenoxyacetic acids, as seen in the synthesis of 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acids . These processes typically involve the reaction of substituted phenols with other reagents to introduce the desired functional groups. The synthesis of Schiff base compounds, as mentioned in paper , is another relevant example, where an amino phenol reacts with an aldehyde to form the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol" has been analyzed using techniques such as X-ray crystallography. For instance, the crystal structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was determined, revealing a planar conformation and stabilization through weak intermolecular interactions . Such analyses are crucial for understanding the geometric and electronic structure of the compound, which can influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of phenol derivatives can be inferred from the behavior of similar compounds. For example, Schiff base compounds exhibit reactivity towards metal ions and can form complexes, as seen in the synthesis of manganese(II) complexes . The presence of amino and methoxy groups can also influence the reactivity, as these functional groups can participate in various chemical reactions, including hydrogen bonding and redox processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol derivatives are influenced by their molecular structure. The presence of substituents like chloro and fluoro groups can affect properties such as solubility, melting point, and reactivity. The crystal packing and intermolecular interactions, as observed in the crystal structure analysis , can also impact the compound's physical state and stability. The electrochemical behavior and catalytic activity of related compounds, as discussed for the manganese(II) complexes , provide insights into the potential applications of "2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol" in catalysis and material science.
Applications De Recherche Scientifique
Fluorescent Chemosensors
- Phenolic compounds, including derivatives of 4-methyl-2,6-diformylphenol (DFP), serve as essential platforms for developing chemosensors capable of detecting metal ions, anions, and neutral molecules with high selectivity and sensitivity. These chemosensors find applications in environmental monitoring, medical diagnostics, and the detection of biologically relevant molecules (Roy, 2021).
Antioxidant and Anti-inflammatory Applications
- Polyphenolic compounds like Chlorogenic Acid (CGA) exhibit significant antioxidant, antibacterial, anti-inflammatory, and neuroprotective roles. Their widespread presence in natural products like green coffee and tea underscores their potential in treating metabolic disorders and as natural food additives (Naveed et al., 2018).
Environmental and Toxicological Research
- Studies on the occurrence, toxicity, and degradation of antimicrobial compounds like triclosan, which share structural similarities with brominated phenols, contribute to understanding the environmental impact and risks associated with these compounds. Such research is crucial for developing safer chemical practices and mitigating environmental pollution (Bedoux et al., 2012).
Advanced Oxidation Processes
- Advanced oxidation processes (AOPs) have been applied to degrade acetaminophen in water, leading to the formation of various by-products. This research highlights the potential of AOPs in treating water contaminated with pharmaceuticals and other recalcitrant compounds. Insights from such studies can guide the development of effective water treatment strategies (Qutob et al., 2022).
Supramolecular Design for Drug Delivery
- Polyphenol-based materials, due to their robust properties and functional versatility, have been explored for creating films, capsules, and coatings for drug delivery. Their application in medicine, particularly for controlled release and protection of sensitive molecules, showcases the potential of phenolic compounds in pharmaceutical development (Liang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-chloro-4-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-11-7-10(5-6-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAENDKVBNUCVBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240069 |
Source


|
| Record name | 2-[[(3-Chloro-4-fluorophenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol | |
CAS RN |
329779-41-1 |
Source


|
| Record name | 2-[[(3-Chloro-4-fluorophenyl)amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329779-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3-Chloro-4-fluorophenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)
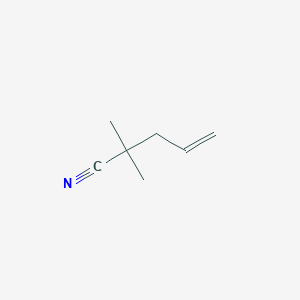
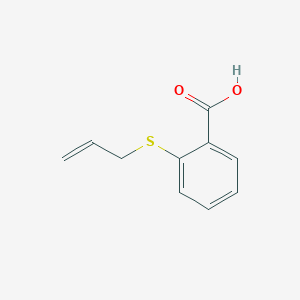
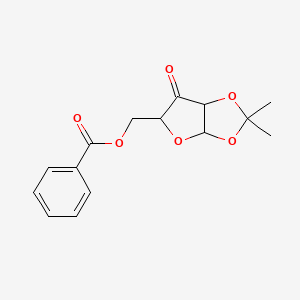
![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)
